Tipranavir vs. Investigator-Selected Comparator Protease Inhibitors in Multi-Drug Resistant HIV: RESIST-1 Pivotal Trial Efficacy Outcomes
In the RESIST-1 phase III trial (N=620 treatment-experienced patients with documented PI resistance), tipranavir/ritonavir (TPV/r 500/200 mg bid) demonstrated superior virologic and immunologic outcomes compared with an investigator-selected, ritonavir-boosted comparator protease inhibitor (CPI/r) [1]. The comparator arm consisted of genotypically optimized ritonavir-boosted PIs including lopinavir, saquinavir, amprenavir, indinavir, or nelfinavir [1].
| Evidence Dimension | ≥1 log10 reduction in HIV-1 RNA at week 24 (intent-to-treat analysis) |
|---|---|
| Target Compound Data | 41.5% (TPV/r arm) |
| Comparator Or Baseline | 22.3% (CPI/r arm) |
| Quantified Difference | 19.2 percentage points absolute difference; odds ratio ≈ 2.48; p<0.0001 |
| Conditions | RESIST-1 phase III randomized controlled trial; 125 sites in North America and Australia; patients with ≥2 prior PI regimens, triple-class experience, baseline viral load ≥1,000 copies/mL, and genotypically documented primary PI resistance |
Why This Matters
This 19.2% absolute increase in virologic response rate directly quantifies tipranavir's superior efficacy over optimized comparator PIs in a PI-resistant population, a critical factor for procurement in salvage therapy research.
- [1] Gathe J, Cooper DA, Farthing C, et al. Efficacy of the protease inhibitors tipranavir plus ritonavir in treatment-experienced patients: 24-week analysis from the RESIST-1 trial. Clin Infect Dis. 2006;43(10):1337-1346. PMID: 17051503. View Source
